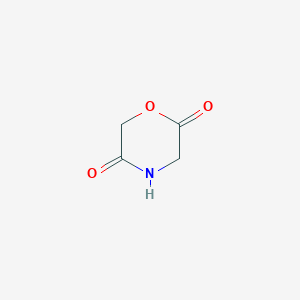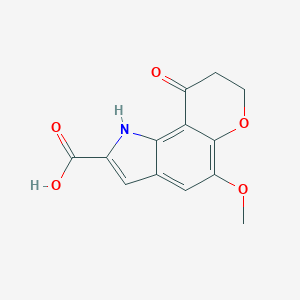
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is not fully understood. However, studies have suggested that it may exert its anti-cancer and anti-inflammatory effects through the inhibition of certain signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- exhibits low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to modulate the expression of various genes involved in cancer and inflammation, as well as inhibit the activity of certain enzymes involved in Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its limited solubility in water, which may pose challenges for certain applications.
Zukünftige Richtungen
There are several future directions for the study of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- and its potential applications in various fields. Furthermore, the development of novel derivatives and analogs of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- involves a multi-step process that includes the condensation of 3-methyl-2-butanone with indole-2-carboxaldehyde, followed by the reaction with malononitrile and 4-hydroxybenzaldehyde. The final step involves the cyclization of the intermediate product with acetic acid and sulfuric acid. This method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been used in the synthesis of various organic compounds and materials.
Eigenschaften
CAS-Nummer |
81258-05-1 |
|---|---|
Produktname |
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- |
Molekularformel |
C13H11NO5 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
5-methoxy-9-oxo-7,8-dihydro-1H-pyrano[2,3-g]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-9-5-6-4-7(13(16)17)14-11(6)10-8(15)2-3-19-12(9)10/h4-5,14H,2-3H2,1H3,(H,16,17) |
InChI-Schlüssel |
NDHDDHVSYQFPDN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2 |
Kanonische SMILES |
COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2 |
Andere CAS-Nummern |
81258-05-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




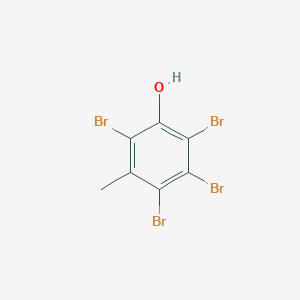
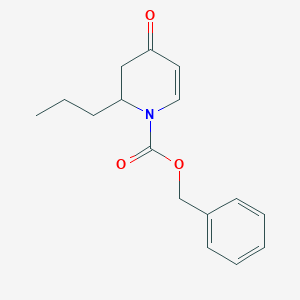
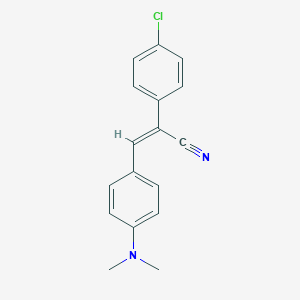
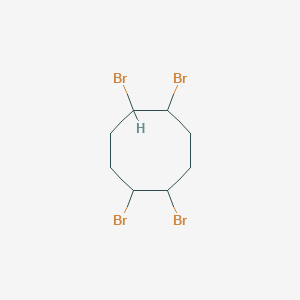
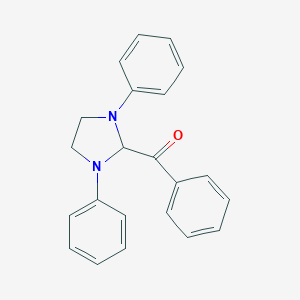
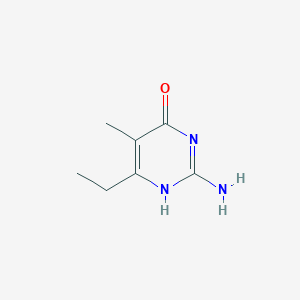

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
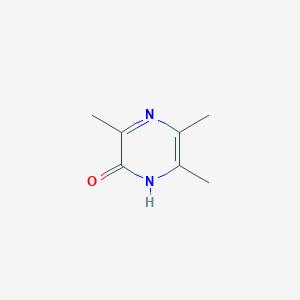
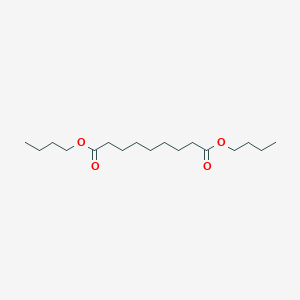
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
